BMY-25368 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

86134-36-3 |

|---|---|

Molecular Formula |

C19H26ClN3O3 |

Molecular Weight |

379.9 g/mol |

IUPAC Name |

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride |

InChI |

InChI=1S/C19H25N3O3.ClH/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22;/h4,6-7,12,21H,1-3,5,8-11,13,20H2;1H |

InChI Key |

BCFLXSGCJYZLCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

BMY-25368 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine (B1213489) H₂ receptor. Its primary mechanism of action involves the selective blockade of H₂ receptors, leading to the inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the core mechanism of action of BMY-25368, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and relevant experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism at the histamine H₂ receptor. The H₂ receptor, a G-protein coupled receptor (GPCR), is predominantly found on the basolateral membrane of parietal cells in the gastric mucosa. The binding of histamine to these receptors initiates a signaling cascade that results in the secretion of gastric acid.

The core mechanism of BMY-25368 involves the following key steps:

-

Competitive Binding: BMY-25368 competes with histamine for the same binding site on the H₂ receptor. Due to its high affinity, it effectively displaces histamine and prevents receptor activation.

-

Inhibition of Adenylyl Cyclase: The histamine H₂ receptor is coupled to a stimulatory G-protein (Gs). Upon histamine binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). By blocking the H₂ receptor, BMY-25368 prevents this activation of adenylyl cyclase, thereby reducing the intracellular concentration of cAMP.

-

Downregulation of the Proton Pump: The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA). PKA is responsible for phosphorylating and activating the H+/K+ ATPase, also known as the proton pump, which is the final step in gastric acid secretion. Consequently, the inhibition of this pathway by BMY-25368 results in a decrease in the pumping of H+ ions into the gastric lumen, leading to a reduction in gastric acid secretion.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| pKi | 7.80 | Human Histamine H₂ Receptor | [1] |

| Relative Potency (IV) | 9 times more potent than ranitidine (B14927) | Dog (Heidenhain pouch) | [2] |

| Relative Potency (Oral) | 2.8 to 4.4 times more potent than ranitidine (depending on secretagogue) | Dog (Heidenhain pouch) | [2] |

| Duration of Action (Oral) | Significantly longer than ranitidine | Dog (Heidenhain pouch) | [2] |

| Inhibition of Gastric Acidity | 75% decrease in 24-h intragastric acidity (400 mg dose) | Human | [3] |

Signaling Pathway

The signaling pathway of the histamine H₂ receptor and the inhibitory action of BMY-25368 are depicted below.

Caption: H₂ receptor signaling and BMY-25368 inhibition.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound like BMY-25368 to the histamine H₂ receptor.

Objective: To determine the inhibitory constant (Ki) of BMY-25368 for the histamine H₂ receptor.

Materials:

-

Cell membranes expressing the human histamine H₂ receptor.

-

Radioligand (e.g., [³H]-tiotidine).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of BMY-25368.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of BMY-25368 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Gastric Acid Secretion Study (Heidenhain Pouch Dog Model)

This protocol describes a classic in vivo model used to assess the efficacy of gastric acid secretion inhibitors.[2]

Objective: To evaluate the in vivo potency and duration of action of BMY-25368 in inhibiting histamine-stimulated gastric acid secretion.

Animal Model: Dogs surgically prepared with a Heidenhain pouch, which is a vagally denervated portion of the stomach that allows for the collection of pure gastric juice.

Procedure:

-

Fasting: Fast the dogs for a specified period (e.g., 18 hours) before the experiment, with free access to water.

-

Baseline Secretion: Collect gastric juice from the Heidenhain pouch to establish a baseline secretion rate.

-

Histamine Stimulation: Administer a continuous intravenous infusion of histamine to stimulate a steady rate of gastric acid secretion.

-

Drug Administration: Once a stable stimulated secretion rate is achieved, administer BMY-25368 either intravenously or orally.

-

Sample Collection: Collect gastric juice at regular intervals for several hours after drug administration.

-

Analysis: Measure the volume, pH, and acidity of the collected gastric juice samples.

-

Data Analysis: Calculate the percent inhibition of gastric acid secretion at different doses of BMY-25368 and compare its potency and duration of action to a reference compound like ranitidine.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a histamine H₂ receptor antagonist like BMY-25368.

Caption: Workflow for H₂ antagonist characterization.

Conclusion

This compound is a well-characterized, potent, and long-acting competitive antagonist of the histamine H₂ receptor. Its mechanism of action is centered on the blockade of this receptor, leading to a reduction in cAMP-mediated signaling and subsequent inhibition of gastric acid secretion. The available in vitro and in vivo data consistently support this mechanism and highlight its potential as a therapeutic agent for acid-related gastrointestinal disorders. Further studies to determine its pA₂ value from a Schild analysis would provide a more complete quantitative profile of its functional antagonism.

References

- 1. Fluorescent H2 Receptor Squaramide-Type Antagonists: Synthesis, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avmajournals.avma.org [avmajournals.avma.org]

BMY-25368 Hydrochloride: A Technical Overview of a Potent and Long-Acting Histamine H2-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-25368 hydrochloride is a potent and selective histamine (B1213489) H2-receptor antagonist that has demonstrated significant efficacy in the inhibition of gastric acid secretion. As a competitive antagonist of the histamine H2 receptor, BMY-25368 effectively blocks the action of histamine on parietal cells, thereby reducing the production of gastric acid. This technical guide provides a comprehensive overview of the available preclinical data on BMY-25368, focusing on its mechanism of action, in vivo potency, duration of action, and the experimental models used for its characterization.

Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor

BMY-25368 functions as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells. In the physiological state, the binding of histamine to this G-protein coupled receptor initiates a signaling cascade that results in the secretion of gastric acid. BMY-25368 competitively inhibits this binding, thereby preventing the downstream signaling events.

Signaling Pathway of Histamine H2 Receptor-Mediated Gastric Acid Secretion

The binding of histamine to the H2 receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, exchanging intracellular H+ for extracellular K+. By blocking the initial step in this cascade, BMY-25368 effectively suppresses gastric acid production.

Quantitative In Vivo Potency and Duration of Action

Preclinical studies in Heidenhain pouch dogs have demonstrated the potent and long-lasting antisecretory effects of BMY-25368, particularly in comparison to the well-characterized H2-receptor antagonist, ranitidine (B14927).

Comparative Potency of BMY-25368 and Ranitidine in Heidenhain Pouch Dogs

The following tables summarize the relative potency of BMY-25368 compared to ranitidine in inhibiting gastric acid secretion stimulated by various secretagogues.

| Route of Administration | Secretagogue | Relative Potency (BMY-25368 vs. Ranitidine) | Reference |

| Intravenous (bolus) | Histamine | 9 times more potent | [1] |

| Oral | Histamine (1-3 hours post-dose) | 3.2 times more potent | [1] |

| Oral | Histamine (10-12 hours post-dose) | 28 times more potent | [1] |

| Oral | Pentagastrin | 2.8 times more potent | [1] |

| Oral | Bethanechol | 4.4 times more potent | [1] |

| Oral | Food | Potency ratio not explicitly quantified, but effective antagonism demonstrated. | [1] |

| Oral (Aspirin-induced lesions) | Aspirin | 9 times more potent in antagonizing lesions | [1] |

Table 1: Comparative in vivo potency of BMY-25368 and ranitidine in Heidenhain pouch dogs.[1]

Dose-Response of BMY-25368 on Gastric pH in Horses

Studies in foals have also demonstrated a clear dose-dependent effect of BMY-25368 on gastric acid secretion, as measured by changes in gastric pH.

| Dose (mg/kg, IM) | Effect on Gastric pH | Duration of Action | Reference |

| 0.02 | Dose-dependent increase in pH | Not specified | [2][3][4] |

| 0.11 | Dose-dependent increase in pH | Not specified | [2][3][4] |

| 0.22 | Sustained high pH | > 4 hours | [2][3][4] |

| 1.10 | Sustained high pH | > 4 hours | [2][3][4] |

Table 2: Dose-response of BMY-25368 on gastric pH in foals.[2][3][4]

Experimental Protocols

The primary model used for the in vivo characterization of BMY-25368's antisecretory effects is the Heidenhain pouch dog model.

Heidenhain Pouch Dog Model for Gastric Secretion Studies

Objective: To create a vagally denervated pouch of the fundic portion of the stomach to study the effects of secretagogues and their inhibitors on gastric acid secretion, independent of central nervous system input.

Methodology:

-

Animal Preparation: Healthy adult dogs are selected and fasted overnight with free access to water.

-

Surgical Procedure:

-

Under general anesthesia, a laparotomy is performed.

-

A pouch is created from the fundic region of the stomach, which is rich in parietal cells.

-

The pouch is surgically separated from the main stomach, ensuring its blood supply from the gastroepiploic artery is maintained. The vagal nerve supply to the pouch is severed.

-

A cannula is inserted into the pouch and exteriorized through the abdominal wall to allow for the collection of gastric secretions.

-

The main stomach's continuity is restored.

-

-

Post-Operative Care: Animals are allowed to recover for several weeks before being used in experiments.

-

Experimental Procedure:

-

The dogs are fasted overnight.

-

A basal collection of gastric juice from the pouch is performed to establish a baseline secretion rate.

-

A continuous intravenous infusion of a secretagogue (e.g., histamine) is administered to induce a stable and submaximal rate of acid secretion.

-

Once a steady state of secretion is achieved, the test compound (BMY-25368 or a comparator) is administered intravenously or orally.

-

Gastric juice samples are collected from the pouch at regular intervals (e.g., every 15-30 minutes).

-

The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.

-

The acid output is calculated (volume × concentration) and expressed as milliequivalents per unit of time.

-

The inhibitory effect of the test compound is determined by comparing the acid output before and after its administration.

-

Discussion and Future Directions

The available data strongly support this compound as a potent and long-acting histamine H2-receptor antagonist. Its superior potency and extended duration of action compared to ranitidine in preclinical models suggest its potential as a highly effective agent for the treatment of acid-related gastrointestinal disorders.

While the in vivo data are compelling, a more complete pharmacological profile would be beneficial. Future research efforts could focus on:

-

In vitro receptor binding studies: Determining the binding affinity (Ki) of BMY-25368 for the histamine H2 receptor would provide a more direct measure of its interaction with its molecular target.

-

Schild analysis: Performing a Schild analysis to determine the pA2 value would provide a quantitative measure of its competitive antagonism.

-

Pharmacokinetic studies: A detailed characterization of the pharmacokinetic profile of BMY-25368 (absorption, distribution, metabolism, and excretion) in relevant preclinical species would be crucial for dose selection and prediction of its behavior in humans.

Conclusion

This compound is a promising histamine H2-receptor antagonist with a robust preclinical data package demonstrating its potent and sustained inhibition of gastric acid secretion. The information presented in this technical guide provides a solid foundation for further investigation and development of this compound for the management of acid-peptic diseases.

References

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. [Experimental models in studying gastric secretion in dogs: innervated pouch, denervated pouch, cervical esophagostomy. Execution, monitoring, use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

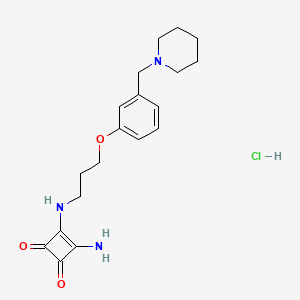

Chemical structure of BMY-25368 hydrochloride

An In-Depth Technical Guide to BMY-25368 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and long-acting competitive antagonist of the histamine (B1213489) H2 receptor.[1][2][3] As a member of the anti-ulcer agent class of compounds, it has demonstrated significant efficacy in the inhibition of gastric acid secretion.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and experimental protocols related to this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride.[1] The compound is achiral and possesses the key structural features necessary for its potent histamine H2 receptor antagonism.

| Property | Value | Reference |

| IUPAC Name | 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride | [1] |

| Synonyms | SKF 94482 hydrochloride | [1] |

| Molecular Formula | C19H26ClN3O3 | [1][2] |

| Molecular Weight | 379.88 g/mol | [1][2] |

| CAS Number | 86134-36-3 | [1] |

| SMILES | C1CCN(CC1)Cc2cccc(c2)OCCCNc3c(c(=O)c3=O)N.Cl | |

| InChIKey | BCFLXSGCJYZLCU-UHFFFAOYSA-N | [1] |

| Appearance | Solid powder | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 8 | [1] |

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR). In the parietal cells of the gastric mucosa, histamine binding to the H2 receptor stimulates a signaling cascade that results in the secretion of gastric acid. By competitively binding to this receptor, this compound blocks the action of histamine, thereby inhibiting downstream signaling and reducing gastric acid secretion.[1][2][3] This antagonism has been demonstrated against gastric secretion stimulated not only by histamine but also by pentagastrin, bethanechol, and food.[1][3]

Pharmacological Activity and Potency

Studies have demonstrated that this compound is a highly potent inhibitor of gastric acid secretion with a prolonged duration of action.

Comparative Potency in Canine Models

In studies using Heidenhain pouch dogs, BMY-25368 was found to be significantly more potent than ranitidine (B14927), a well-established H2 receptor antagonist.[3]

| Administration Route | Comparison | Potency of BMY-25368 vs. Ranitidine | Reference |

| Intravenous (bolus) | Inhibition of histamine-stimulated gastric secretion | 9 times more potent | [3] |

| Oral | Inhibition of secretagogue-induced gastric secretion | 2.8 to 4.4 times more potent | [3] |

| Oral | Inhibition of aspirin-induced gastric lesions | 9 times more potent | [3] |

| Oral (1-3 hours post-dose) | Inhibition of histamine-stimulated gastric secretion | 3.2 times more potent | [3] |

| Oral (10-12 hours post-dose) | Inhibition of histamine-stimulated gastric secretion | 28 times more potent | [3] |

Dose-Response in Equine Models

The efficacy of BMY-25368 has also been evaluated in horses, demonstrating a clear dose-dependent effect on gastric pH.[4][5][6]

| Intramuscular Dose (mg/kg) | Effect on Gastric Acidity | Duration of Action | Reference |

| 0.02 | Decrease in H+ concentration, increase in pH | - | [4][5][6] |

| 0.11 | Dose-dependent decrease in H+ and increase in pH | - | [4][5][6] |

| 0.22 | Sustained high pH | > 4 hours | [4][5][6] |

| 1.10 | Sustained high pH | > 4 hours | [4][5][6] |

Experimental Protocols

Inhibition of Gastric Secretion in Heidenhain Pouch Dogs

-

Objective: To compare the potency and duration of action of BMY-25368 with ranitidine in inhibiting gastric acid secretion.

-

Animal Model: Female beagle dogs with chronic Heidenhain gastric pouches.

-

Intravenous Administration Protocol:

-

Dogs were fasted for 18 hours with free access to water.

-

A continuous intravenous infusion of histamine was administered to stimulate gastric acid secretion.

-

BMY-25368 or ranitidine was administered as a bolus intravenous injection.

-

Gastric juice was collected every 15 minutes, and the volume and acid concentration were measured.

-

-

Oral Administration Protocol:

-

Dogs were fasted as described above.

-

BMY-25368 or ranitidine was administered orally.

-

After a specified time, gastric acid secretion was stimulated with histamine, pentagastrin, bethanechol, or a meal.

-

Gastric juice was collected and analyzed as in the intravenous protocol.

-

-

Aspirin-Induced Gastric Lesion Protocol:

-

BMY-25368 or ranitidine was administered orally.

-

One hour later, aspirin (B1665792) was administered orally.

-

After a set period, the gastric mucosa was examined for lesions.

-

Gastric Acid Secretion in Equine Models

-

Objective: To determine the dose-response effects of BMY-25368 on gastric acid secretion in foals.

-

Animal Model: Five foals with food withheld.

-

Experimental Workflow:

Workflow for Equine Gastric Secretion Study -

Methodology:

-

Five foals were used in a randomly assigned treatment sequence.

-

Doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight of BMY-25368 were administered intramuscularly.

-

A placebo was also used in the treatment sequence.

-

Following administration, gastric fluid was collected, and the hydrogen ion concentration and pH were measured to determine the effect of the compound.[4][5][6]

-

Synthesis

The synthesis of BMY-25368 can be achieved through the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in a suitable solvent such as methanol.[7] This reaction is a key step in forming the squaric acid monoamide core, which is a recognized bioisostere for carboxylic acids and is crucial for the biological activity of BMY-25368.

Conclusion

This compound is a potent and long-acting histamine H2 receptor antagonist with a well-defined chemical structure and mechanism of action. Preclinical studies in canine and equine models have established its superiority over older H2 blockers like ranitidine in terms of both potency and duration of action. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further research and development of BMY-25368 or analogous compounds for the treatment of gastric acid-related disorders.

References

- 1. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]

- 2. molnova.com [molnova.com]

- 3. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SK&F-94482, BMY-25368-药物合成数据库 [drugfuture.com]

An In-Depth Technical Guide to BMY-25368 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2 receptor antagonist.[1]

-

IUPAC Name: 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride[2]

-

Synonyms: SKF 94482 hydrochloride[2]

Molecular Information:

| Property | Value |

| Molecular Formula | C19H25N3O3.ClH |

| Molecular Weight | 379.88 g/mol [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the histamine H2 receptor.[1] In the parietal cells of the gastric mucosa, the binding of histamine to the H2 receptor, a Gs protein-coupled receptor, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), leading to the stimulation of the H+/K+-ATPase (proton pump) and subsequent secretion of gastric acid.[4][5][6]

By competitively blocking the histamine H2 receptor, this compound prevents the initiation of this signaling pathway, thereby reducing the secretion of gastric acid. This mechanism is effective in inhibiting gastric acid secretion stimulated by histamine, as well as by other secretagogues like pentagastrin (B549294) and bethanechol.[1]

Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by BMY-25368.

Experimental Data

Inhibition of Gastric Acid Secretion in Dogs

The efficacy of this compound in inhibiting gastric acid secretion has been evaluated in Heidenhain pouch dogs. The following tables summarize the comparative potency of BMY-25368 and ranitidine.

Table 1: Intravenous Potency Against Histamine-Stimulated Gastric Secretion

| Compound | Relative Potency (vs. Ranitidine) |

| BMY-25368 | 9 times more potent[1] |

Table 2: Oral Potency Against Various Secretagogues

| Secretagogue | Relative Potency of BMY-25368 (vs. Ranitidine) |

| Histamine | 3.2 (1-3h post-dose) to 28 (10-12h post-dose)[1] |

| Pentagastrin | 2.8 - 4.4[1] |

| Bethanechol | 2.8 - 4.4[1] |

| Food | 2.8 - 4.4[1] |

Table 3: Oral Potency in Antagonizing Aspirin-Induced Gastric Lesions

| Compound | Relative Potency (vs. Ranitidine) |

| BMY-25368 | 9 times more potent[1] |

Effects on Gastric Secretion in Horses

Studies in foals have demonstrated the dose-dependent effect of BMY-25368 on gastric acid secretion.

Table 4: Effect of Intramuscular BMY-25368 on Gastric pH in Foals

| Dose (mg/kg) | Effect on Gastric pH | Duration of Action |

| 0.02 | Increased pH | - |

| 0.11 | Increased pH | - |

| 0.22 | Sustained high pH | > 4 hours[7][8] |

| 1.10 | Sustained high pH | > 4 hours[7][8] |

Experimental Protocols

The following are generalized experimental protocols for evaluating the efficacy of histamine H2 receptor antagonists like this compound, based on common methodologies in the field.

In Vivo Model: Heidenhain Pouch Dog

Objective: To assess the in vivo efficacy of a test compound in inhibiting gastric acid secretion.

Animal Model:

-

Adult beagle dogs of either sex.

-

Surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the stomach).

-

Allowed a recovery period of at least 4 weeks post-surgery.

Experimental Procedure:

-

Fasting: Dogs are fasted for 18 hours prior to the experiment, with free access to water.

-

Catheterization: A catheter is inserted into a peripheral vein for intravenous administration of secretagogues and test compounds.

-

Gastric Juice Collection: The Heidenhain pouch is rinsed with distilled water, and gastric juice is collected continuously in 15-minute intervals.

-

Stimulation of Gastric Secretion: A continuous intravenous infusion of a secretagogue (e.g., histamine dihydrochloride) is administered to induce a stable submaximal rate of acid secretion.

-

Compound Administration:

-

Intravenous: this compound or a reference compound (e.g., ranitidine) is administered as an intravenous bolus or infusion at various doses.

-

Oral: The test compound is administered orally via a gavage tube.

-

-

Sample Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.

-

Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output after compound administration to the pre-treatment stable secretion rate. Dose-response curves are generated to determine the ID50 (the dose required to inhibit acid secretion by 50%).

In Vivo Model: Aspirin-Induced Gastric Lesions in Dogs

Objective: To evaluate the protective effect of a test compound against gastric mucosal damage induced by a nonsteroidal anti-inflammatory drug (NSAID).

Animal Model:

-

Fasted adult beagle dogs.

Experimental Procedure:

-

Compound Administration: this compound or a reference compound is administered orally.

-

Induction of Gastric Lesions: One hour after compound administration, a suspension of aspirin (B1665792) is administered orally.

-

Evaluation of Lesions: Four hours after aspirin administration, the dogs are euthanized, and the stomachs are removed. The gastric mucosa is examined for lesions, which are scored based on their number and severity.

-

Data Analysis: The total lesion score for each dog is calculated. The percentage protection is determined by comparing the lesion scores of the treated groups to the control group.

Caption: Experimental Workflows for Evaluating BMY-25368 Efficacy.

References

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]

- 3. BMY25368HCl [chembk.com]

- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice [jci.org]

- 7. madbarn.com [madbarn.com]

- 8. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMY-25368 Hydrochloride: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-25368 hydrochloride is a potent and long-acting competitive histamine (B1213489) H2 receptor antagonist. This document provides a comprehensive technical overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and evaluation of its biological activity in vivo are presented. Quantitative data on its potency and efficacy are summarized, and its signaling pathway is visually represented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Properties

BMY-25368, chemically named 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione, is a squaric acid derivative. The hydrochloride salt has a molecular formula of C19H26ClN3O3 and a molecular weight of 379.88 g/mol .[1] It is a solid powder at room temperature.[1]

| Property | Value | Reference |

| Molecular Formula | C19H26ClN3O3 | [1] |

| Molecular Weight | 379.88 g/mol | [1] |

| IUPAC Name | 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride | [1] |

| Synonyms | SKF 94482 hydrochloride | [1] |

| Appearance | Solid powder | [1] |

| InChI Key | BCFLXSGCJYZLCU-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound involves a multi-step process starting from 3-hydroxybenzaldehyde. The following is a detailed experimental protocol for the synthesis of radiolabeled [14C]this compound, which provides a comprehensive outline of the synthetic route.

Experimental Protocol: Synthesis of [14C]this compound

Step 1: Synthesis of N-[3-bromopropyl]phthalimide

-

3-Aminopropanol is reacted with phthalic anhydride.

-

The resulting product is then treated with phosphorous tribromide to yield N-[3-bromopropyl]phthalimide.

Step 2: Synthesis of N-[3-(3-chloromethylphenoxy)propyl]phthalimide

-

The N-[3-bromopropyl]phthalimide is acylated with 3-hydroxybenzaldehyde.

-

The product is then reduced with hydrogen over a Raney nickel catalyst.

-

Subsequent treatment with thionyl chloride affords N-[3-(3-chloromethylphenoxy)propyl]phthalimide.

Step 3: Introduction of the Radiosotope and Piperidine (B6355638) Moiety

-

The N-[3-(3-chloromethylphenoxy)propyl]phthalimide is reacted with [2,6-14C]piperidine to introduce the radiolabel and the piperidine ring.

Step 4: Deprotection and Final Coupling

-

The phthalimide (B116566) protecting group is removed with hydrazine.

-

The deprotected amine is then reacted with 3-methoxy-4-amino-3-cyclobutene-1,2-dione to yield 1-amino-2-[3-(3-[2,6-14C]piperidinomethylphenoxy)propylamino]-1-cyclobutene-3,4-dione.

Step 5: Hydrochloride Salt Formation

-

The final compound is treated with hydrochloric acid to yield the title compound, [14C]this compound.

The overall chemical yield for this synthesis is reported to be 22%.

Caption: Synthetic pathway for this compound.

Mechanism of Action and Pharmacology

BMY-25368 is a competitive antagonist of the histamine H2 receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates gastric acid secretion.[3]

Histamine H2 Receptor Signaling Pathway

The binding of histamine to the H2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the stimulation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid into the stomach lumen.[3] BMY-25368 competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this signaling cascade and reducing gastric acid secretion.[2]

Caption: Histamine H2 receptor signaling pathway.

In Vivo Efficacy

Studies in Heidenhain pouch dogs have demonstrated the potent and long-lasting effects of BMY-25368 as an inhibitor of gastric acid secretion. When administered intravenously, BMY-25368 was found to be nine times more potent than ranitidine (B14927) in antagonizing histamine-stimulated gastric secretion.[2] Orally, its potency relative to ranitidine ranged from 2.8 to 4.4, depending on the secretagogue used (histamine, pentagastrin, bethanechol, or food).[2]

A key feature of BMY-25368 is its significantly longer duration of action compared to ranitidine.[2] In histamine-stimulated dogs, its oral potency relative to ranitidine increased from 3.2 at 1-3 hours post-dose to 28 at 10-12 hours post-dose.[2] Furthermore, BMY-25368 was nine times more potent than ranitidine in preventing aspirin-induced gastric lesions in dogs when administered orally.[2]

In horses, intramuscular administration of BMY-25368 resulted in a dose-dependent decrease in hydrogen ion concentration and an increase in gastric pH.[4] At doses of 0.22 and 1.10 mg/kg, the elevation in pH was sustained for over 4 hours.[4]

| Animal Model | Administration | Effect | Potency vs. Ranitidine | Duration of Action | Reference |

| Heidenhain Pouch Dog | Intravenous | Inhibition of histamine-stimulated gastric acid secretion | 9x more potent | - | [2] |

| Heidenhain Pouch Dog | Oral | Inhibition of secretagogue-stimulated gastric acid secretion | 2.8 - 4.4x more potent | Significantly longer | [2] |

| Heidenhain Pouch Dog | Oral | Antagonism of aspirin-induced gastric lesions | 9x more potent | - | [2] |

| Horse | Intramuscular | Decrease in gastric H+ concentration, increase in pH | - | > 4 hours at 0.22 and 1.10 mg/kg | [4] |

Experimental Protocols

In Vivo Gastric Acid Secretion Study in Heidenhain Pouch Dogs

This protocol is a generalized procedure based on studies evaluating histamine H2 receptor antagonists.

1. Animal Model:

-

Adult mongrel dogs of either sex, weighing between 15-20 kg, are surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the fundic stomach). A cannula is placed in the pouch to allow for the collection of gastric secretions.

2. Acclimatization and Fasting:

-

Dogs are allowed to recover from surgery for at least 4 weeks.

-

Prior to each experiment, the dogs are fasted for 18 hours but have free access to water.

3. Stimulation of Gastric Acid Secretion:

-

A continuous intravenous infusion of a secretagogue, such as histamine dihydrochloride (B599025) (e.g., at a dose of 80 µg/kg/h), is administered to induce a stable submaximal rate of gastric acid secretion.

4. Drug Administration:

-

This compound or a reference compound (e.g., ranitidine) is administered either as an intravenous bolus, a continuous intravenous infusion, or orally via a gavage.

5. Sample Collection and Analysis:

-

Gastric juice is collected from the Heidenhain pouch at regular intervals (e.g., every 15 or 30 minutes).

-

The volume of each sample is measured.

-

The acid concentration is determined by titration with a standardized solution of NaOH to a pH of 7.0.

-

The acid output is calculated as the product of the volume and the acid concentration and is expressed in milliequivalents per unit of time.

6. Data Analysis:

-

The inhibitory effect of the test compound is calculated as the percentage reduction in acid output compared to the pre-treatment baseline.

-

Dose-response curves can be constructed to determine the dose that produces a 50% inhibition of acid secretion (ID50).

Caption: Experimental workflow for in vivo gastric secretion study.

Conclusion

This compound is a highly potent and long-acting histamine H2 receptor antagonist with a well-defined mechanism of action. Its chemical synthesis is achievable through a multi-step process. In vivo studies have consistently demonstrated its superiority over ranitidine in terms of both potency and duration of action in inhibiting gastric acid secretion. This comprehensive technical guide provides valuable information for researchers and professionals involved in the study and development of novel therapeutics for acid-related gastrointestinal disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of BMY-25368 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine (B1213489) H2 receptor. This document provides a comprehensive overview of its pharmacological properties, drawing from in vivo and in vitro studies. BMY-25368 has demonstrated significant efficacy in the inhibition of gastric acid secretion, proving to be substantially more potent and exhibiting a longer duration of action than the benchmark compound, ranitidine (B14927). This profile makes it a compound of significant interest for the development of therapies for acid-related gastrointestinal disorders. This guide details its mechanism of action, comparative efficacy, and the experimental methodologies used in its evaluation.

Introduction

BMY-25368, chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride, is a highly potent and long-acting histamine H2-receptor antagonist.[1] Its primary pharmacological action is the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid. This targeted action makes it a candidate for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Studies in animal models, particularly in dogs with Heidenhain pouches and in horses, have been instrumental in elucidating its pharmacological profile and demonstrating its superiority in potency and duration of action compared to earlier generation H2 antagonists like ranitidine.[1][2]

Mechanism of Action

BMY-25368 exerts its pharmacological effects by competitively blocking the histamine H2 receptor.[1] The H2 receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.[3] Activation of this receptor by histamine initiates a signaling cascade that is central to the secretion of gastric acid.

Upon histamine binding, the H2 receptor couples to a stimulatory G-protein (Gs).[3][4] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3][4] PKA proceeds to phosphorylate various intracellular proteins, culminating in the activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of hydrochloric acid into the gastric lumen.[3]

By competitively antagonizing the H2 receptor, BMY-25368 prevents the initiation of this signaling cascade, leading to a significant reduction in gastric acid secretion.[5]

Signaling Pathway of Histamine H2 Receptor Activation

Quantitative Pharmacology

The potency and efficacy of BMY-25368 have been quantified in several key preclinical studies. The following tables summarize the available quantitative data, primarily from studies in Heidenhain pouch dogs and horses.

Table 1: In Vivo Potency of BMY-25368 in Heidenhain Pouch Dogs

| Administration Route | Secretagogue | Potency Relative to Ranitidine | Citation |

| Intravenous (bolus) | Histamine | 9 times more potent | [1] |

| Oral | Histamine | 3.2 times more potent (1-3 h post-dose) | [1] |

| Oral | Histamine | 28 times more potent (10-12 h post-dose) | [1] |

| Oral | Pentagastrin | 2.8 to 4.4 times more potent | [1] |

| Oral | Bethanechol | 2.8 to 4.4 times more potent | [1] |

| Oral | Food | 2.8 to 4.4 times more potent | [1] |

| Oral (Aspirin-induced lesions) | Aspirin | 9 times more potent | [1] |

Table 2: In Vivo Effects of BMY-25368 on Gastric pH in Horses

| Dose (mg/kg, IM) | Effect on Gastric pH | Duration of Action | Citation |

| 0.02 | Dose-related increase | - | [2] |

| 0.11 | Dose-related increase | - | [2] |

| 0.22 | Sustained high pH | > 4 hours | [2] |

| 1.10 | Sustained high pH | > 4 hours | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo and in vitro studies cited in this document.

In Vivo Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs

This model is a classic experimental preparation for studying gastric secretion in a conscious animal, allowing for the investigation of hormonal and pharmacological effects on a denervated portion of the stomach.[6]

Objective: To determine the potency and duration of action of BMY-25368 in inhibiting histamine-stimulated gastric acid secretion.

Experimental Workflow:

Methodology:

-

Animal Model: Female beagle dogs surgically prepared with a Heidenhain pouch (a denervated pouch of the fundic stomach with a cannula for gastric juice collection).[1]

-

Stimulation of Gastric Secretion: A continuous intravenous infusion of histamine was administered to stimulate a steady state of gastric acid secretion.[1]

-

Drug Administration:

-

Sample Collection: Gastric juice was collected from the Heidenhain pouch at regular intervals.[1]

-

Analysis: The volume of gastric juice was measured, and the acid concentration was determined by titration with a standardized base to a pH endpoint. The total acid output was calculated.

-

Data Evaluation: The inhibitory effect of BMY-25368 was compared to that of ranitidine to determine its relative potency and duration of action.[1]

In Vitro Histamine H2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of BMY-25368 for the histamine H2 receptor.

Experimental Workflow:

Methodology:

-

Receptor Source: A membrane preparation from a cell line or tissue known to express a high density of histamine H2 receptors (e.g., guinea pig cerebral cortex).[7]

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the H2 receptor, such as [3H]-tiotidine, is used.[7]

-

Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (BMY-25368).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification of Binding: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of BMY-25368 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

This compound is a formidable histamine H2-receptor antagonist, distinguished by its high potency and extended duration of action. Preclinical data strongly support its efficacy in the robust inhibition of gastric acid secretion, surpassing the performance of established H2 antagonists such as ranitidine. The detailed pharmacological profile and experimental methodologies presented in this guide underscore its potential as a therapeutic agent for acid-related gastrointestinal pathologies. Further research to delineate its binding kinetics and selectivity profile would provide a more complete understanding of this promising compound.

References

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY-25368 Hydrochloride: A Technical Guide for Gastric Acid Secretion Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist, for its application in gastric acid secretion research. This document synthesizes available data on its mechanism of action, potency, and effects in various models, offering detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

BMY-25368, also known as SK&F 94482, is a competitive antagonist of the histamine H2 receptor.[1] By blocking the action of histamine on parietal cells in the stomach, BMY-25368 effectively inhibits gastric acid secretion.[1] Its potency and extended duration of action compared to earlier H2-receptor antagonists like ranitidine (B14927) have made it a subject of interest in the study of gastric acid physiology and the development of acid-suppressive therapies.[1]

Mechanism of Action

BMY-25368 exerts its pharmacological effect by competitively binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action prevents histamine from activating its receptor, which in turn inhibits the adenylyl cyclase signaling cascade. The subsequent reduction in intracellular cyclic AMP (cAMP) levels leads to decreased activation of protein kinase A (PKA) and ultimately, reduced secretion of hydrogen ions (H+) by the H+/K+ ATPase (proton pump) into the gastric lumen.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting gastric acid secretion from in vivo studies. No specific in vitro potency data (e.g., IC50, Ki) for BMY-25368 is publicly available based on the conducted search.

In Vivo Potency in Dogs (Heidenhain Pouch Model)

| Administration Route | Parameter | Potency vs. Ranitidine | Secretagogue | Reference |

| Intravenous (Bolus) | Inhibition of Gastric Acid Secretion | 9 times more potent | Histamine | [1] |

| Oral | Inhibition of Gastric Acid Secretion | 2.8 to 4.4 times more potent | Pentagastrin, Bethanechol, Food | [1] |

| Oral | Inhibition of Aspirin-Induced Gastric Lesions | 9 times more potent | Aspirin | [1] |

Duration of Action in Histamine-Stimulated Dogs (Oral Administration)

| Time Post-Dose | Potency vs. Ranitidine |

| 1-3 hours | 3.2 times more potent |

| 10-12 hours | 28 times more potent |

| [Reference:[1]] |

Dose-Response Effects in Horses (Intramuscular Administration)

| Dose (mg/kg) | Effect on Gastric Acidity | Duration of Elevated pH |

| 0.02 | Dose-dependent decrease in H+ concentration and increase in pH | - |

| 0.11 | Dose-dependent decrease in H+ concentration and increase in pH | - |

| 0.22 | Dose-dependent decrease in H+ concentration and increase in pH | > 4 hours |

| 1.10 | Dose-dependent decrease in H+ concentration and increase in pH | > 4 hours |

| [Reference:[2]] |

Efficacy in Healthy Human Subjects (Oral Administration)

| Dose | Parameter | Result vs. Placebo |

| 400 mg daily for 7 days | Median 24-h intragastric acidity | 75% decrease |

| 400 mg daily for 7 days | Median 24-h plasma gastrin concentration | 80% increase |

| [Reference:[3]] |

Experimental Protocols

In Vivo Gastric Acid Secretion in the Heidenhain Pouch Dog

This model utilizes a surgically created pouch from the fundic portion of the stomach, which is vagally denervated and isolated from the main stomach, allowing for the collection of pure gastric juice.

Methodology:

-

Animal Model: Female beagle dogs with chronic Heidenhain pouches.

-

Stimulation of Acid Secretion:

-

Histamine: Continuous intravenous infusion.

-

Pentagastrin: Continuous intravenous infusion.

-

Bethanechol: Continuous intravenous infusion.

-

Food: A standard meal is given to the dogs.

-

-

Drug Administration:

-

Intravenous: BMY-25368 or ranitidine is administered as a bolus or continuous infusion.

-

Oral: BMY-25368 or ranitidine is administered orally.

-

-

Sample Collection: Gastric juice is collected from the pouch cannula at regular intervals (e.g., every 15 or 30 minutes).

-

Analysis:

-

The volume of gastric juice is measured.

-

The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.

-

Total acid output is calculated (volume × concentration).

-

Measurement of Gastric pH in Horses

This protocol assesses the effect of BMY-25368 on intragastric pH in horses.

Methodology:

-

Animal Model: Food-withheld foals or adult horses.

-

Drug Administration: BMY-25368 is administered intramuscularly at varying doses (0.02, 0.11, 0.22, and 1.10 mg/kg).[2]

-

Sample Collection/Measurement:

-

A nasogastric tube is passed into the stomach.

-

Gastric fluid is aspirated at baseline and at regular intervals post-administration.

-

-

Analysis:

-

The pH of the gastric fluid is measured using a calibrated pH meter.

-

Hydrogen ion concentration can be calculated from the pH values.

-

Conclusion

This compound is a potent histamine H2-receptor antagonist with a prolonged duration of action. The available in vivo data from canine, equine, and human studies demonstrate its significant efficacy in inhibiting gastric acid secretion. While the lack of publicly available in vitro potency data presents a limitation, the detailed in vivo characterization and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating the pharmacological properties and therapeutic potential of BMY-25368 and related compounds in the context of gastric acid-related disorders.

References [1] Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. [2] Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(1), 108-110. [3] Chiverton, S. G., et al. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 3(6), 557-564.

References

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of BMY-25368 Hydrochloride on Gastric pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of BMY-25368 hydrochloride, a potent histamine (B1213489) H2-receptor antagonist, on gastric pH. The following sections detail the quantitative effects of BMY-25368, the experimental protocols utilized in its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on Gastric pH Modulation

The in vivo efficacy of BMY-25368 has been evaluated in canine and equine models, demonstrating a significant, dose-dependent increase in gastric pH and a reduction in gastric acid secretion. The data from these studies are summarized below for comparative analysis.

Table 1: Effect of BMY-25368 on Gastric pH in Heidenhain Pouch Dogs

| Administration Route | Stimulant | BMY-25368 Dose | Potency Relative to Ranitidine | Duration of Action | Reference |

| Intravenous (bolus) | Histamine | Not specified | 9 times more potent | - | [1] |

| Intravenous (infusion) | Histamine | Not specified | Competitive antagonism | - | [1] |

| Oral | Histamine | Not specified | 3.2 times more potent (1-3h post-dose) | Significantly longer than ranitidine | [1] |

| Oral | Histamine | Not specified | 28 times more potent (10-12h post-dose) | - | [1] |

| Oral | Pentagastrin (B549294), Bethanechol, Food | Not specified | 2.8 to 4.4 times more potent | - | [1] |

| Oral | Aspirin-induced lesions | Not specified | 9 times more potent | - | [1] |

Table 2: Dose-Response Effect of Intramuscular BMY-25368 on Gastric pH in Foals

| BMY-25368 Dose (mg/kg) | Effect on Hydrogen Ion Concentration | Effect on Mean Gastric pH | Duration of Elevated pH | Reference |

| 0.02 | Decreased | Higher than baseline | - | [2][3] |

| 0.11 | Decreased | Higher than baseline | - | [2][3] |

| 0.22 | Decreased | Higher than baseline | > 4 hours | [2][3] |

| 1.10 | Decreased | Higher than baseline | > 4 hours | [2][3] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the in vivo effects of BMY-25368 on gastric pH.

Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

This protocol describes a method to assess the efficacy of BMY-25368 in a canine model of stimulated gastric acid secretion.

Animal Model:

-

Adult mongrel dogs of either sex with surgically prepared Heidenhain pouches (a vagally denervated pouch of the stomach with an intact blood supply).[4]

-

Animals are allowed a recovery period of at least 3 weeks post-surgery before experimentation.[4]

Experimental Procedure:

-

Fasting: Dogs are fasted for 18-24 hours prior to the experiment, with water available ad libitum.

-

Gastric Juice Collection: The Heidenhain pouch is rinsed with warm water, and a collection tube is attached to the cannula to collect gastric secretions. Basal secretion is collected for a predetermined period (e.g., 1 hour).

-

Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue such as histamine acid phosphate (B84403) (e.g., 20 µg/kg/min) or pentagastrin is initiated to achieve a steady state of acid secretion.[1][5]

-

Administration of BMY-25368:

-

Intravenous: Once a stable acid secretion plateau is reached, BMY-25368 is administered as an intravenous bolus or a continuous infusion at varying doses.

-

Oral: BMY-25368 is administered orally, and gastric secretions are collected at specified time intervals post-administration (e.g., 1-3 hours and 10-12 hours).[1]

-

-

Sample Analysis: Gastric juice samples are collected at regular intervals (e.g., every 15-30 minutes). The volume of each sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

-

Data Analysis: The acid output is calculated (volume × concentration) and expressed as milliequivalents per unit of time. The inhibitory effect of BMY-25368 is determined by comparing the acid output before and after drug administration.

Continuous Gastric pH Monitoring in Foals

This protocol outlines a method for the continuous in vivo measurement of gastric pH in foals to assess the effects of BMY-25368.

Animal Model:

Experimental Procedure:

-

Animal Preparation: Foals are acclimated to the experimental setting.

-

pH Probe Placement:

-

Baseline pH Recording: Baseline gastric pH is recorded for a sufficient period to establish a stable baseline before drug administration.

-

Administration of BMY-25368: BMY-25368 is administered intramuscularly at various doses (e.g., 0.02, 0.11, 0.22, and 1.10 mg/kg) in a randomized sequence.[2][3]

-

Continuous pH Monitoring: Gastric pH is continuously monitored and recorded for an extended period (e.g., >4 hours) after drug administration.[2][3]

-

Data Analysis: The recorded pH data is analyzed to determine the mean pH, the duration for which the pH remains above a certain threshold (e.g., pH 4), and the dose-response relationship.

Visualizations

The following diagrams illustrate the signaling pathway affected by BMY-25368 and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by BMY-25368.

Caption: Experimental workflow for evaluating the in vivo effects of BMY-25368 on gastric pH.

References

- 1. A novel placement method of a calibration‐free pH capsule for continuous wireless measurement of intragastric pH in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel placement method of a calibration-free pH capsule for continuous wireless measurement of intragastric pH in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anzcvs.com.au [anzcvs.com.au]

- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 5. Acid secretion from the completely isolated blood perfused canine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ker.com [ker.com]

BMY-25368 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-25368 hydrochloride is a potent and long-acting histamine (B1213489) H2-receptor antagonist that has demonstrated significant anti-ulcer activity in preclinical research. This technical guide provides an in-depth overview of BMY-25368, summarizing its mechanism of action, pharmacological effects, and available data from key experimental studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-ulcer therapeutics. Information on its chemical properties, efficacy in various animal models, and the underlying signaling pathways are presented through structured data tables, detailed experimental methodologies, and visual diagrams.

Introduction

BMY-25368, chemically identified as 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride, is a novel histamine H2-receptor antagonist.[1] Its primary pharmacological action involves the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[1] This mechanism of action positions BMY-25368 as a potential therapeutic agent for the treatment and prevention of peptic ulcer disease. Research has shown it to be more potent and have a longer duration of action compared to the well-established H2-receptor antagonist, ranitidine (B14927).[1]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride | [1] |

| Molecular Formula | C19H26ClN3O3 | N/A |

| Molecular Weight | 395.9 g/mol | N/A |

| Chemical Structure | See Figure 1 | N/A |

Figure 1: Chemical Structure of BMY-25368

Mechanism of Action: Histamine H2-Receptor Antagonism

BMY-25368 exerts its anti-ulcer effect by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. This action inhibits the downstream signaling cascade that leads to the secretion of gastric acid.

Signaling Pathway of Gastric Acid Secretion

The binding of histamine to the H2 receptor initiates a G-protein-coupled signaling pathway that results in the activation of the H+/K+ ATPase (proton pump), the final step in acid secretion. BMY-25368 interrupts this pathway at the receptor level.

Quantitative Data on Anti-Ulcer Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: Potency of BMY-25368 vs. Ranitidine in Heidenhain Pouch Dogs[1]

| Administration Route | Secretagogue | Potency Ratio (BMY-25368 / Ranitidine) |

| Intravenous (bolus) | Histamine | 9 |

| Oral | Histamine (1-3 h post-dose) | 3.2 |

| Oral | Histamine (10-12 h post-dose) | 28 |

| Oral | Pentagastrin | 2.8 |

| Oral | Bethanechol | 4.4 |

| Oral | Food | Not specified |

Table 2: Efficacy of BMY-25368 in Aspirin-Induced Gastric Lesions in Dogs[1]

| Drug | Administration Route | Potency vs. Ranitidine |

| BMY-25368 | Oral | 9 times more potent |

Table 3: Effect of Intramuscular BMY-25368 on Gastric pH in Foals[2][3]

| Dose (mg/kg) | Effect on Gastric pH | Duration of High pH |

| 0.02 | Dose-dependent increase | Not specified |

| 0.11 | Dose-dependent increase | Not specified |

| 0.22 | Sustained high pH | > 4 hours |

| 1.10 | Sustained high pH | > 4 hours |

Experimental Protocols

The following sections provide an overview of the methodologies used in key studies. Disclaimer: These are not exhaustive, step-by-step protocols and are based on the available published literature. Researchers should consult the original publications for more detailed information.

Heidenhain Pouch Dog Model for Gastric Secretion[1]

This model is used to study gastric acid secretion from a denervated portion of the stomach.

Aspirin-Induced Gastric Lesion Model in Dogs[1]

This model is used to evaluate the cytoprotective effects of anti-ulcer agents against NSAID-induced gastric damage.

Gastric Secretion Study in Foals[2][3]

This study aimed to determine the dose-response effect of BMY-25368 on gastric acid secretion in a different species.

Pharmacokinetics and Toxicology

Cytoprotective Effects

While the primary mechanism of BMY-25368 is the inhibition of gastric acid secretion, some second-generation H2-receptor antagonists have been reported to possess cytoprotective properties that are independent of their anti-secretory effects.[2] These may include enhancement of the gastric mucosal barrier, stimulation of mucus and bicarbonate secretion, and increased mucosal blood flow. Further studies are needed to determine if BMY-25368 shares these additional cytoprotective mechanisms.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The chemical name, 1-amino-2-[3-(3-piperidinomethylphenoxy) propylamino]-1-cyclobutene-3,4-dione hydrochloride, suggests a multi-step synthesis likely involving the derivatization of squaric acid.

Conclusion

This compound is a promising anti-ulcer agent with demonstrated superior potency and a longer duration of action compared to ranitidine in preclinical models. Its efficacy in reducing both secretagogue-induced gastric acid secretion and NSAID-induced gastric lesions highlights its therapeutic potential. However, a comprehensive understanding of its pharmacokinetic profile, safety, and potential cytoprotective mechanisms beyond H2-receptor antagonism requires further investigation. The data and experimental outlines provided in this guide serve as a foundational resource for researchers interested in the further development and characterization of BMY-25368 or similar compounds for the treatment of acid-related gastrointestinal disorders.

References

BMY-25368 Hydrochloride: A Technical Whitepaper on its Potent and Long-Acting H2-Receptor Antagonism

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Contrary to the initial query premise, a thorough review of the available scientific literature indicates that BMY-25368 hydrochloride functions as a potent, long-acting, competitive antagonist of the histamine (B1213489) H2 receptor. The data does not support a mechanism of irreversible antagonism. This guide provides a comprehensive overview based on its established competitive mechanism of action.

Executive Summary

This compound is a highly potent and long-acting histamine H2-receptor antagonist.[1] It has demonstrated significant efficacy in the inhibition of gastric acid secretion, proving to be substantially more potent and exhibiting a longer duration of action than the benchmark compound, ranitidine (B14927).[1] Its mechanism of action is rooted in the competitive blockade of histamine H2 receptors, a key component in the signaling pathway for gastric acid production. This document provides a detailed exploration of the pharmacology of BMY-25368, including its quantitative effects, the experimental protocols used in its evaluation, and a visualization of its role in the relevant signaling pathway.

Mechanism of Action: Competitive vs. Irreversible Antagonism

An antagonist is a molecule that binds to a receptor but does not provoke the biological response that an agonist would. The nature of this binding dictates the type of antagonism.

-

Competitive Antagonism: In this mode, the antagonist reversibly binds to the same site on the receptor as the endogenous agonist (in this case, histamine). The binding is in equilibrium, and the effect of the antagonist can be overcome by increasing the concentration of the agonist. The available literature explicitly states that BMY-25368 antagonizes histamine-stimulated gastric secretion in a competitive manner.[1]

-

Irreversible Antagonism: This type of antagonist permanently binds to the receptor, often through the formation of a covalent bond. The receptor is then permanently inactivated. This effect cannot be reversed by increasing the agonist concentration. There is no evidence in the reviewed literature to suggest that BMY-25368 acts via this mechanism.

The long-acting nature of BMY-25368 is a result of its pharmacokinetic and pharmacodynamic properties, not irreversible binding.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in comparison to ranitidine.

Table 1: Potency of BMY-25368 vs. Ranitidine in Histamine-Stimulated Dogs [1]

| Administration Route | Potency Relative to Ranitidine |

| Intravenous (Bolus) | 9 times more potent |

| Oral (1-3 hours post-dose) | 3.2 times more potent |

| Oral (10-12 hours post-dose) | 28 times more potent |

Table 2: Efficacy of BMY-25368 in a Canine Model of Aspirin-Induced Gastric Lesions [1]

| Administration Route | Potency Relative to Ranitidine |

| Oral | 9 times more potent |

Table 3: Dose-Dependent Effect of BMY-25368 on Gastric pH in Foals [2][3]

| Intramuscular Dose (mg/kg) | Effect on Gastric Acidity | Duration of Elevated pH |

| 0.02 | Decrease in H+ concentration, increase in pH | Not specified |

| 0.11 | Dose-dependent decrease in H+ concentration, increase in pH | Not specified |

| 0.22 | Sustained high pH | > 4 hours |

| 1.10 | Sustained high pH | > 4 hours |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs[1]

-

Animal Model: Heidenhain pouch dogs.

-

Stimulation of Gastric Secretion: Continuous intravenous infusion of histamine, or stimulation with pentagastrin, bethanechol, or food.

-

Drug Administration: BMY-25368 and ranitidine were administered via intravenous infusion or oral dosing.

-

Measurement: Gastric acid output was measured to determine the inhibitory effects of the compounds.

-

Analysis: The potency of BMY-25368 was calculated relative to that of ranitidine.

Antagonism of Aspirin-Induced Gastric Lesions in Dogs[1]

-

Animal Model: Dogs.

-

Induction of Lesions: Oral administration of aspirin.

-

Drug Administration: BMY-25368 and ranitidine were administered orally.

-

Measurement: The extent of gastric lesions was assessed.

-

Analysis: The potency of BMY-25368 in preventing lesions was compared to that of ranitidine.

Effects on Gastric Secretion in Horses[2][3]

-

Animal Model: Five foals, with food withheld.

-

Drug Administration: BMY-25368 was administered intramuscularly at doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight in a randomized sequence.

-

Measurement: Gastric fluid was sampled to measure hydrogen ion concentration and pH.

-

Analysis: A dose-response relationship was established between the administered dose of BMY-25368 and the changes in gastric pH and hydrogen ion concentration.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Site of BMY-25368 Action

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point at which BMY-25368 exerts its antagonistic effect.

References

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

BMY-25368 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for BMY-25368 hydrochloride, a potent and long-acting histamine (B1213489) H2-receptor antagonist. The information is intended to support research, development, and formulation activities involving this compound.

Core Compound Information

This compound is a competitive antagonist of the histamine H2 receptor, which plays a crucial role in the regulation of gastric acid secretion[1][2]. By blocking this receptor, this compound effectively inhibits the production of stomach acid.

| Parameter | Value | Reference |

| Chemical Name | 3-amino-4-[[3-[3-(1-piperidinylmethyl)phenoxy]propyl]amino]-3-cyclobutene-1,2-dione, hydrochloride | [3] |

| Molecular Formula | C₁₉H₂₆ClN₃O₃ | [3] |

| Molecular Weight | 379.88 g/mol | [3] |

| CAS Number | 86134-36-3 | [4] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, some qualitative information and guidance for preparing solutions are available.

Qualitative Solubility:

-

DMSO: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Formulations for in vivo studies often start with a DMSO stock, which is then further diluted with other vehicles like PEG300, Tween 80, and water, or with corn oil[4].

-

Aqueous Solubility: While specific quantitative data is lacking, some products with high aqueous solubility can be dissolved directly in water[4]. However, for compounds with low water solubility (e.g., < 1 mg/mL), the use of co-solvents and formulating agents is recommended[4].

Recommendations for Solubility Testing:

Due to the lack of specific data, experimental determination of the solubility of this compound is highly recommended. The following experimental protocol, based on established guidelines, can be employed.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is designed to determine the equilibrium solubility of a compound in various solvents and at different pH values.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Calibrated pH meter

-

Analytical balance

-

Scintillation vials or flasks

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically maintained at 25°C or 37°C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from any remaining solid by centrifugation or filtration.

-

Dilute the clear supernatant with an appropriate solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

The solubility is expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

This compound exhibits good stability under recommended storage conditions.

Storage Stability:

| Condition | Duration |